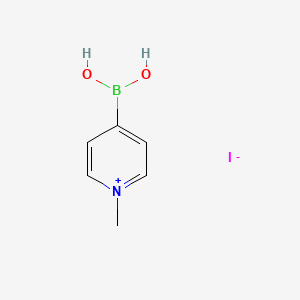

4-Borono-n-methylpyridinium iodide

Description

Contextualizing Boronic Acids in Contemporary Organic Synthesis

Boronic acids, a class of organoboranes with the general formula R-B(OH)₂, have become indispensable tools in modern organic chemistry. wikipedia.org Their defining feature is a carbon-boron bond, which imparts unique reactivity. interchim.com Boronic acids function as Lewis acids, capable of forming reversible covalent complexes with molecules containing diol, amino acid, or hydroxamic acid functionalities. wikipedia.orgboronmolecular.com This property is fundamental to their application in molecular recognition and the development of sensors, particularly for saccharides. interchim.compharmiweb.com

The most prominent role of boronic acids in organic synthesis is as key intermediates in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. boronmolecular.com This reaction, catalyzed by palladium, efficiently forms carbon-carbon bonds by coupling a boronic acid with an organohalide, a process that has revolutionized the synthesis of complex molecules like pharmaceuticals and agrochemicals. boronmolecular.comfrontierspecialtychemicals.com Beyond the Suzuki reaction, boronic acids participate in a variety of other significant transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. wikipedia.orgpharmiweb.com Their stability, generally low toxicity, and the ease with which they can be prepared and handled have solidified their status as versatile and critical building blocks in synthetic chemistry. boronmolecular.com

Significance of Pyridinium (B92312) Salts in Chemical Research

Pyridinium salts, which are aromatic heterocyclic compounds containing a positively charged nitrogen atom within the pyridine (B92270) ring, hold a significant position in diverse areas of chemical research. researchgate.netrsc.org These salts are not merely simple intermediates but are valued as bioactive scaffolds found in numerous natural products and pharmaceuticals. rsc.orgrsc.org Their applications are extensive, serving as catalysts, surfactants, and dyes. researchgate.netresearchgate.net

In recent years, N-functionalized pyridinium salts have gained considerable traction as versatile radical precursors in organic synthesis. researchgate.netacs.org Under visible light irradiation or through the formation of electron donor-acceptor (EDA) complexes, these salts can undergo single-electron transfer to generate carbon-, nitrogen-, or oxygen-centered radicals under mild conditions. rsc.orgresearchgate.netacs.org This reactivity has enabled the development of novel methods for C-C bond formation and site-selective C-H functionalization of pyridines, overcoming challenges associated with traditional methods. acs.org Their role as redox-active reagents and stable radical reservoirs continues to expand, making them crucial components in the development of innovative synthetic methodologies. researchgate.netresearchgate.net

Overview of 4-Borono-N-methylpyridinium Iodide: Structure and Academic Relevance

This compound is a cationic organoboron compound that uniquely combines the functionalities of both a boronic acid and a pyridinium salt. nih.gov Its molecular structure consists of a pyridinium ring where the nitrogen atom is methylated, and a boronic acid group [-B(OH)₂] is attached at the 4-position (para) of the ring, with an iodide anion to balance the charge. nih.gov This specific arrangement of functional groups confers notable thermal stability compared to its 2- and 3-substituted isomers. nih.govacs.org

The academic relevance of this compound stems primarily from its application as a specialized catalyst and derivatizing agent. It has been identified as a highly effective and reusable homogeneous catalyst for dehydrative amide condensation reactions, facilitating the formation of amides from equimolar amounts of carboxylic acids and amines. nih.govfujifilm.com The catalyst can be recovered and reused, particularly when used in biphasic systems involving ionic liquids. nih.govacs.org

Furthermore, the compound serves as a chemical derivatization reagent for the analysis of catecholamines and other diol-containing small molecules in mass spectrometry imaging techniques like ToF-SIMS and LDI-ToF. chemicalbook.comacs.org By reacting with the diol groups of analytes such as dopamine (B1211576) and epinephrine, it attaches a permanent positive charge, which enhances their ionization efficiency and detection sensitivity. acs.org

Below are the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 362045-65-6 | nih.govchemicalbook.com |

| Molecular Formula | C₆H₉BINO₂ | nih.govchemicalbook.com |

| Molecular Weight | 264.86 g/mol | nih.govchemicalbook.com |

| IUPAC Name | (1-methylpyridin-1-ium-4-yl)boronic acid;iodide | nih.govsigmaaldrich.com |

| SMILES | B(C1=CC=N+C)(O)O.[I-] | nih.gov |

| InChI Key | DAYRZDDETQWQHL-UHFFFAOYSA-M | nih.govsigmaaldrich.com |

Properties

IUPAC Name |

(1-methylpyridin-1-ium-4-yl)boronic acid;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BNO2.HI/c1-8-4-2-6(3-5-8)7(9)10;/h2-5,9-10H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRZDDETQWQHL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=[N+](C=C1)C)(O)O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Chemical Transformations of 4 Borono N Methylpyridinium Iodide

Methodologies for the Preparation of 4-Borono-N-methylpyridinium Iodide

The preparation of this compound is primarily achieved through a synthetic sequence involving the quaternization of a suitable pyridine (B92270) precursor.

The most direct and well-documented method for synthesizing this compound involves the N-methylation of a protected 4-pyridylboronic acid derivative. amazonaws.com This strategy ensures the stability of the boronic acid moiety during the quaternization step. A common precursor is a boronate ester, such as 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, which is formed by the reaction of 4-pyridylboronic acid with a diol like neopentyl glycol.

The quaternization is typically achieved by reacting the pyridineboronic acid ester with an alkylating agent, most commonly methyl iodide (MeI). amazonaws.comrsc.org The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile (B52724) or acetone (B3395972), often under reflux conditions to drive the reaction to completion. amazonaws.comrsc.org The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an SN2 reaction. This forms the N-methylpyridinium iodide salt, with the boronate ester group remaining intact.

Following the successful quaternization, the protective ester group is removed through hydrolysis. This is typically accomplished by stirring the boronate ester in a mixture of acetone and water at room temperature. amazonaws.com The hydrolytically labile boronate ester is cleaved, yielding the free boronic acid and the corresponding diol, which can be removed by extraction. This final step affords the target compound, this compound, as a stable solid.

Table 1: Synthetic Protocol for this compound via Quaternization

| Step | Reactants | Reagents/Solvents | Conditions | Product |

|---|---|---|---|---|

| 1. Esterification | 4-Pyridylboronic acid, Neopentyl glycol | Toluene (B28343) | Azeotropic reflux with Dean-Stark trap | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine |

| 2. Quaternization | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | Methyl iodide, Acetonitrile | Reflux | This compound neopentyl glycol ester |

| 3. Hydrolysis | This compound neopentyl glycol ester | Acetone, Water | Room temperature | This compound |

This table outlines a representative synthetic sequence based on described methodologies. amazonaws.com

An alternative theoretical pathway to this compound would involve the direct boronation of a pre-formed N-methylpyridinium salt. This approach, however, is synthetically challenging and not commonly reported in the literature. The synthesis of pyridylboronic acids, in general, can be difficult due to the electronic properties of the pyridine ring and the stability of the resulting products. researchgate.net The presence of a permanent positive charge on the N-methylpyridinium ring deactivates it towards electrophilic aromatic substitution, making direct electrophilic borylation reactions highly unfavorable.

While methods for the synthesis of pyridylboronic acids from halopyridines via organometallic intermediates (e.g., Grignard or organolithium reagents) followed by reaction with borate (B1201080) esters are known, applying this to a pre-formed N-methylpyridinium halide would be complicated by the reactivity of the organometallic reagents with the pyridinium (B92312) ring itself. dur.ac.ukgoogle.com Therefore, the quaternization of a pre-boronated pyridine precursor remains the more viable and widely adopted synthetic strategy. amazonaws.com

Derivatization and Functionalization of the Pyridinium-Boronic Acid Scaffold

The dual functionality of this compound makes it a versatile scaffold for further chemical modification. Both the boronic acid group and the pyridinium ring can participate in various chemical transformations.

The boronic acid moiety is a key functional group that readily undergoes esterification with diols. nih.gov This reaction is particularly significant for its application in the derivatization of vicinal diol-containing biomolecules, such as catecholamines. The reaction forms a stable five-membered cyclic boronate ester, which effectively tags the target molecule with the charged pyridinium group, enhancing its detection in mass spectrometry. nih.gov

Furthermore, the Lewis acidic nature of the boron atom allows this compound to act as an effective catalyst. It has been shown to catalyze dehydrative amide condensation reactions between carboxylic acids and amines. nih.govresearchgate.net In these reactions, the boronic acid activates the carboxylic acid towards nucleophilic attack by the amine. The cationic nature of the pyridinium ring enhances the Lewis acidity of the boron center, making it effective even in polar solvents. amazonaws.com

The boronic acid group also has the potential to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. wikipedia.orgorganic-chemistry.org This reaction would involve coupling the pyridinium salt with an aryl or vinyl halide to form a new carbon-carbon bond at the 4-position of the pyridine ring, offering a pathway to more complex substituted pyridinium compounds.

Table 2: Key Chemical Transformations of this compound

| Reaction Type | Reactant(s) | Reagent/Catalyst | Product Type | Application |

|---|---|---|---|---|

| Boronate Ester Formation | Vicinal diols (e.g., Catecholamines) | - | Cyclic boronate ester | Chemical derivatization for analysis nih.gov |

| Amide Condensation | Carboxylic acid, Amine | This compound (as catalyst) | Amide | Catalysis amazonaws.comnih.gov |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide | Palladium catalyst, Base | 4-Aryl/Vinyl-N-methylpyridinium iodide | Synthesis of complex pyridinium salts wikipedia.orgorganic-chemistry.org |

This table summarizes the main reactive pathways for the functionalization and application of the title compound.

Iii. Advanced Spectroscopic and Structural Elucidation of 4 Borono N Methylpyridinium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the electronic environment and connectivity of atoms within the molecule.

Proton NMR analysis of 4-Borono-N-methylpyridinium iodide confirms the presence and arrangement of hydrogen atoms. In a spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with a drop of D₂O, the compound exhibits distinct signals corresponding to its unique protons. amazonaws.com

The N-methyl group protons appear as a sharp singlet at approximately 4.32 ppm. amazonaws.com The protons on the pyridinium (B92312) ring are electronically distinct due to the influence of the positively charged nitrogen and the boronic acid group. The two protons adjacent to the nitrogen (at positions 2 and 6) and the two protons adjacent to the borono group (at positions 3 and 5) are chemically equivalent to each other, respectively. This results in two doublets in the aromatic region of the spectrum. One doublet appears at 8.24 ppm and the other at 8.88 ppm, both with a coupling constant of 6 Hz, characteristic of ortho-coupling in a pyridine (B92270) ring. amazonaws.com The integration of these signals confirms the ratio of protons in the molecule (3:2:2). amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.32 | Singlet | - | N-CH₃ |

| 8.24 | Doublet | 6 | Pyridinium H-3, H-5 |

| 8.88 | Doublet | 6 | Pyridinium H-2, H-6 |

Solvent: DMSO-d₆ with D₂O amazonaws.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the spectrum shows characteristic signals for the N-methyl carbon and the pyridinium ring carbons. amazonaws.com In proton-decoupled spectra, each chemically non-equivalent carbon atom produces a single peak, simplifying the analysis. libretexts.org

The N-methyl carbon resonates at a chemical shift of approximately 48.3 ppm. amazonaws.com The carbons of the pyridinium ring appear further downfield. The two carbons adjacent to the boronic acid group (C3 and C5) are observed at 132.0 ppm, while the two carbons adjacent to the quaternized nitrogen (C2 and C6) are found at 144.3 ppm. amazonaws.com The carbon atom directly bonded to the boron atom (C4) is often difficult to observe due to quadrupolar relaxation effects from the adjacent boron nucleus and is sometimes not reported in standard spectra. amazonaws.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 48.3 | N-CH₃ |

| 132.0 | C-3, C-5 |

| 144.3 | C-2, C-6 |

| Not Observed | C-4 (C-B) |

Solvent: DMSO-d₆ with D₂O amazonaws.com

¹¹B NMR spectroscopy is a powerful tool specifically for studying boron-containing compounds. blogspot.com Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance and greater sensitivity. nsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edu

For this compound, which features a tricoordinate boronic acid group (-B(OH)₂), the ¹¹B NMR spectrum shows a single, characteristically broad signal. blogspot.com A reported chemical shift is approximately δ 30.6 ppm (in acetone-d₆). blogspot.com This value falls within the typical range for aryl boronic acids, which is generally around 30 ppm, indicating a trigonal planar geometry at the boron center. sdsu.edu The addition of a Lewis base to the boron center would result in a tetracoordinate boronate species, which would cause a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu

X-ray Crystallographic Studies of Related Boronopyridinium and Pyridinium Systems

Crystallographic studies of other boron-containing pyridinium systems, such as pyridinium bis(diolato)borates, confirm the tetrahedral geometry that boron adopts upon complexation. researchgate.net In its uncomplexed boronic acid form, the boron atom in this compound would maintain a trigonal planar geometry. The crystal structure of related compounds also demonstrates the formation of extensive supramolecular networks through various non-covalent interactions, which dictates the material's solid-state properties. researchgate.netgriffith.edu.au

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. amazonaws.com A broad band observed around 3347 cm⁻¹ is indicative of the O-H stretching vibrations of the boronic acid's hydroxyl groups, likely broadened due to hydrogen bonding. amazonaws.com Aromatic C-H stretching vibrations of the pyridinium ring are typically observed just above 3000 cm⁻¹, with a reported peak at 3026 cm⁻¹. amazonaws.com

The C=C and C=N stretching vibrations within the pyridinium ring give rise to strong absorptions in the 1640-1400 cm⁻¹ region. For this compound, key peaks are noted at 1637 cm⁻¹, 1461 cm⁻¹, and 1404 cm⁻¹. amazonaws.com The in-plane and out-of-plane bending vibrations of the ring C-H bonds and other skeletal vibrations produce a complex fingerprint region below 1300 cm⁻¹, with notable peaks at 1344, 1272, 1012, 853, and 678 cm⁻¹. amazonaws.com The B-O stretching vibration is also expected in this region.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3347 | O-H stretch (boronic acid, H-bonded) |

| 3026 | Aromatic C-H stretch |

| 1637 | Pyridinium ring C=C/C=N stretch |

| 1461 | Pyridinium ring C=C/C=N stretch |

| 1404 | Pyridinium ring C=C/C=N stretch |

| 1344 | B-O stretch / C-H bend |

| 853 | C-H out-of-plane bend |

| 678 | Ring bending |

Sample preparation: KBr pellet amazonaws.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridinium ring and the B-C bond, which are often weak in the IR spectrum.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. thieme-connect.com By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the determination of its molecular formula. amazonaws.com

For this compound, the cationic part of the molecule is (1-methylpyridin-1-ium-4-yl)boronic acid. The expected monoisotopic mass for this cation, [C₆H₉BNO₂]⁺, is calculated to be 138.0721 Da. In HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), this cation would be detected as the molecular ion. The high mass accuracy of the measurement would allow for its differentiation from other ions with the same nominal mass but different elemental formulas. The unique isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) would also be observable, providing further confirmation of the presence of a single boron atom in the molecule. acs.org The full compound has a molecular formula of C₆H₉BINO₂ and a monoisotopic mass of 264.97711 Da. nih.gov

Iv. Catalytic Applications and Mechanistic Insights of 4 Borono N Methylpyridinium Iodide

Catalysis in Dehydrative Condensation Reactions

Dehydrative condensation, a fundamental reaction in organic synthesis for forming bonds by removing a water molecule, is efficiently catalyzed by 4-Borono-N-methylpyridinium iodide. This catalyst has proven particularly valuable for the synthesis of esters and amides from their corresponding carboxylic acids.

This compound serves as a highly effective catalyst for the dehydrative esterification of α-hydroxycarboxylic acids. ishihara-lab.net It is particularly more effective than conventional catalysts like boric acid when the reaction is conducted in an excess of alcohol, which can also function as the solvent. ishihara-lab.netsci-hub.ru This enhanced activity is attributed to its nature as a tolerant cationic Lewis acid catalyst that performs well in polar alcohol solvents. sci-hub.ru The catalyst can be employed in quantities as low as 5 mol% and can facilitate reactions at room temperature or under reflux conditions to yield the desired esters. amazonaws.com

The esterification process is applicable to a range of α-hydroxycarboxylic acids and both primary and sterically demanding secondary alcohols. sci-hub.ru For instance, the reaction of mandelic acid with various alcohols proceeds efficiently in the presence of this catalyst. Even ethylene (B1197577) glycol, which is known to react with boronic acids to form cyclic esters, preferentially undergoes esterification with mandelic acid when catalyzed by this compound. sci-hub.ru

Table 1: Esterification of Mandelic Acid with Various Alcohols Catalyzed by this compound To a stirring solution of hydroxycarboxylic acids (2 mmol) in alcohol (5 mL) was added 2a (26.5 mg, 0.1 mmol) in one portion and the mixture was dissolved soon. The solution was stirred at room temperature or was heated to reflux. After the reaction was complete, excess alchol was removed in vacuo, and the residue was purified by column chromatography on silica (B1680970) gel to give the desired ester. amazonaws.com

| Entry | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Reflux | 2 | 95 |

| 2 | 1-Octanol | Reflux | 2 | 99 |

| 3 | 2-Propanol | Reflux | 6 | 99 |

| 4 | Cyclohexanol | Reflux | 6 | 98 |

| 5 | Ethylene glycol | Reflux | 2 | 75 |

Data sourced from Organic Letters, 2005, 7(22), 5047-5050. sci-hub.ru

The synthesis of amides through the direct dehydrative condensation of carboxylic acids and amines is another key application of this compound. nih.govresearchgate.net It effectively catalyzes the reaction between equimolar mixtures of these substrates. nih.gov The catalyst's performance is notably enhanced in polar solvents, a condition where many neutral boronic acid catalysts show diminished activity. u-tokyo.ac.jp This makes it a versatile tool for a broader range of substrates. u-tokyo.ac.jp The reaction can be carried out in a biphasic system, such as toluene (B28343) and an ionic liquid, which facilitates catalyst recovery and reuse. fujifilm.com

Assessment of Catalytic Efficiency and Reusability

A significant advantage of this compound is its high efficiency and potential for reuse. nih.gov When used as a homogeneous catalyst, particularly in the presence of an ionic liquid, it can be readily recovered after the reaction. ishihara-lab.netnih.govresearchgate.netresearchgate.net The product amide can be extracted with a low-polarity solvent like diethyl ether, leaving the catalyst in the ionic liquid phase, which can then be recycled for subsequent reactions. fujifilm.com This process has been shown to be repeatable without significant loss of catalytic activity. fujifilm.com

Furthermore, heterogeneous versions of the catalyst have been developed. nih.gov For example, a polystyrene-bound 4-boronopyridinium salt can be used as a heterogeneous catalyst. ishihara-lab.netnih.govresearchgate.netresearchgate.net This solid-supported catalyst is effective even without an ionic liquid and can be easily recovered by simple filtration, a method that is highly desirable for industrial applications due to its simplicity and cost-effectiveness. ishihara-lab.netnih.govresearchgate.netresearchgate.net The polystyrene-bound catalyst has been reused up to ten times without any discernible loss of activity. sci-hub.ru

Comparative Analysis with Conventional Boron-Based Catalysts

When compared to other boron-based catalysts, this compound exhibits distinct advantages under specific conditions.

Versus Boric Acid: In the esterification of α-hydroxycarboxylic acids, this compound is more effective than boric acid when an excess of alcohol is used as the solvent. ishihara-lab.netsci-hub.ru Conversely, boric acid performs better when equimolar amounts of the α-hydroxycarboxylic acid and alcohol are used. sci-hub.ru This suggests different reaction mechanisms or rate-limiting steps under varying reactant concentrations. For the esterification of mandelic acid with butanol, this compound was the most active catalyst when the acid-to-alcohol molar ratio was less than 1:3, whereas boric acid was more active at ratios greater than 1:2. u-tokyo.ac.jp

Versus Neutral Arylboronic Acids: A key limitation of many neutral arylboronic acid catalysts is their greatly diminished catalytic activity in polar solvents. u-tokyo.ac.jp this compound, being a cationic salt, overcomes this limitation and is highly effective in polar media. u-tokyo.ac.jp This property expands the scope of substrates that can be used, particularly those that are more soluble in polar solvents. u-tokyo.ac.jp Additionally, N-Alkyl-4-boronopyridinium salts show greater thermal stability compared to their 2- and 3-boronopyridinium counterparts. ishihara-lab.netnih.govresearchgate.net

Elucidation of Proposed Catalytic Mechanisms and Reactive Intermediates

The catalytic activity of this compound is rooted in the Lewis acidity of its boron center. The proposed catalytic cycle for dehydrative condensation reactions generally involves the activation of the carboxylic acid. u-tokyo.ac.jp

In amide condensation, the cycle is thought to begin with the reaction between the boronic acid catalyst and the carboxylic acid to form an acyloxyborane species. u-tokyo.ac.jp This intermediate is a more reactive acylating agent than the original carboxylic acid. The strong Lewis acidity of the boron center, enhanced by the pyridinium (B92312) structure, facilitates both the generation of this acyloxyborane intermediate and its subsequent reaction with an amine to form the amide bond and regenerate the catalyst. u-tokyo.ac.jp

For the esterification of α-hydroxycarboxylic acids, it is proposed that the catalyst's effectiveness in polar alcohols stems from its stability as a cationic Lewis acid. sci-hub.ru A proposed reactive intermediate in similar boric acid-catalyzed reactions is a thermally stable anionic spiro-complex, a 2,2-dialkoxy-4-oxo-1,3,2-dioxaborolan-2-uide, which forms preferentially even in the presence of excess alcohol. sci-hub.ru The cationic nature of this compound likely facilitates the formation of analogous activated intermediates in polar environments. Research has also identified the formation of a cyclocondensed dodecamer of 4-borono-1-methylpyridinium iodide, which may play a role in its catalytic cycle. acs.org

Influence of Solvent and Ligand Environment on Catalytic Performance

The solvent plays a crucial role in the catalytic performance of this compound. Its cationic nature makes it particularly effective in polar solvents, where it often surpasses the activity of neutral boronic acids. u-tokyo.ac.jp The use of ionic liquids as part of a biphasic system with a nonpolar solvent like toluene has proven to be a highly effective strategy. u-tokyo.ac.jpfujifilm.com This approach not only enhances catalytic activity but also simplifies the separation and recycling of the catalyst. nih.govresearchgate.netresearchgate.net The ionic liquid, such as 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate, can also play a role in suppressing the undesirable self-condensation of the catalyst. u-tokyo.ac.jp

The ligand environment, referring to the structure of the boron compound itself, is also critical. The "ligand" in this context is the N-methylpyridinium moiety attached to the boronic acid. Its superiority over simple boric acid in certain esterifications highlights the importance of this structure. sci-hub.ru Furthermore, immobilizing the catalyst on a polymer support, such as polystyrene, fundamentally changes its phase and recovery method without compromising its catalytic activity. ishihara-lab.netsci-hub.ru This heterogeneous catalyst (N-polystyrene-bound 4-boronopyridinium chloride) can be reused multiple times via simple filtration. sci-hub.ru

V. Analytical Chemistry Applications of 4 Borono N Methylpyridinium Iodide

Chemical Derivatization for Enhanced Mass Spectrometric Detection

Chemical derivatization is a well-established strategy to improve the mass spectrometric detection of low molecular weight endogenous compounds that often suffer from poor ionization efficiency and low detection sensitivity. acs.orgresearchgate.net 4-Borono-N-methylpyridinium iodide is specifically designed as a derivatization agent to tag molecules containing vicinal diol functionalities, rendering them more amenable to mass spectrometric analysis. acs.orgresearchgate.net

The reagent has proven highly effective for the analysis of catecholamines and other molecules featuring vicinal diol groups. chemicalbook.comresearchgate.net In a key application, it was used for the on-tissue chemical derivatization of catecholamines such as dopamine (B1211576), epinephrine, and norepinephrine (B1679862) in porcine adrenal gland tissue sections. acs.orgresearchgate.net This strategy allows for the selective and sensitive detection of these crucial neurotransmitters. acs.org

The utility of this boronic acid-based derivatization extends beyond catecholamines to a broader range of vicinal diol-containing metabolites. researchgate.netresearchgate.net For instance, it has been successfully applied to the analysis of vicinal diol metabolites in maize tissue cross-sections, improving the signal for dozens of such compounds. researchgate.net The derivatization is also applicable to other diol-containing molecules, including aminols, saccharides, and glycans. researchgate.net One study demonstrated a massive enhancement in ionization efficiency—by a factor of 1190 to 448,785—for brassinosteroids (a class of plant hormones with vicinal diol structures) when derivatized. researchgate.net

| Analyte Class | Specific Molecules Analyzed | Tissue/Sample Type | Reference |

| Catecholamines | Dopamine, Epinephrine, Norepinephrine | Porcine Adrenal Gland | acs.org, researchgate.net |

| Vicinal Diol Metabolites | Dozens of various metabolites | B73 Maize Tissue | researchgate.net |

| Brassinosteroids (Vicinal Diols) | Not specified | Plant Extracts | researchgate.net |

| General Diol-Containing Molecules | Aminols, Vic-diols, Saccharides, Glycans | General Tissues | researchgate.net |

The core of the derivatization process is the reaction between the boronic acid group of the reagent and a vicinal diol on the target analyte. acs.orgresearchgate.net This reaction forms a stable, cyclic boronate ester. acs.orgresearchgate.net This process is highly selective for the cis-diol configuration found in many biologically important molecules.

The significant enhancement in detection is attributed to several key features of the this compound molecule:

Permanent Positive Charge: The molecule contains a quaternary N-methylpyridinium group, which carries a permanent positive charge. acs.orgresearchgate.net This pre-charged nature dramatically improves the ionization efficiency of the derivatized analyte, as it no longer relies on acquiring a charge during the ionization process (e.g., protonation), which can be inefficient for many small molecules. researchgate.netnih.gov

Reactive Matrix Function: The pyridinium (B92312) structure of the reagent allows it to function as a "reactive matrix." acs.orgresearchgate.netnih.gov This means it not only reacts with the analyte but also assists in the desorption and ionization process during laser desorption/ionization (LDI) mass spectrometry, potentially eliminating the need for an additional matrix. researchgate.netnih.gov

Unique Isotopic Signature: Boron has two stable isotopes, ¹⁰B (19.9% natural abundance) and ¹¹B (80.1% natural abundance). researchgate.net The presence of a boron atom in the derivatized product creates a unique and easily recognizable isotopic pattern in the mass spectrum, which aids in the confident identification of derivatized analytes and distinguishes them from background noise. acs.orgresearchgate.net

Mass Spectrometry Imaging (MSI) Methodologies Utilizing Derivatization

On-tissue chemical derivatization (OTCD) with reagents like this compound is a powerful approach to improve the ionization efficiency and specificity of target analytes in mass spectrometry imaging (MSI). nih.govresearchgate.net This technique allows for the direct visualization of analyte distribution within complex biological samples like tissue sections. nih.gov

A primary challenge in MSI is the often low detection sensitivity for certain classes of molecules, which can be due to poor ionization, low abundance, or interference from the matrix or endogenous compounds. researchgate.net Derivatization with this compound directly addresses these issues. acs.orgresearchgate.net

By tagging analytes with a pre-charged group, the ionization efficiency is vastly improved. nih.gov Furthermore, the derivatization increases the molecular mass of the target analytes, shifting their signals out of the low-mass "chemical noise" region of the spectrum, which is often crowded with interfering ions from the matrix and endogenous components. nih.gov This results in a significantly better signal-to-noise ratio and improved detection sensitivity. nih.gov

This enhanced sensitivity is crucial for achieving high spatial resolution. Studies using this compound for on-tissue derivatization have demonstrated successful imaging with both Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Laser Desorption/Ionization Time-of-Flight (LDI-ToF) MS. acs.orgresearchgate.net Notably, these techniques have achieved a spatial resolution for catecholamine imaging down to 3 µm per pixel, enabling detailed visualization of their distribution within tissue microstructures. acs.orgresearchgate.net

| MSI Technique | Benefit of Derivatization | Achieved Spatial Resolution | Reference |

| ToF-SIMS | Improved sensitivity, Unique isotopic pattern for identification | Down to 3 µm | acs.org, researchgate.net |

| LDI-ToF-MS | Acts as a reactive matrix, Improved sensitivity | Down to 3 µm | acs.org, researchgate.net |

A major advantage of using this compound in MSI is the ability to perform selective, in situ identification and localization of target molecules directly within tissue sections. acs.orgresearchgate.net This preserves the spatial context of the molecules, which is lost in traditional analytical methods that require sample homogenization. mdpi.com

The derivatization strategy has been successfully applied to map the distribution of dopamine, epinephrine, and norepinephrine within porcine adrenal gland tissue sections. acs.orgresearchgate.net The specificity of the boronic acid's reaction with diol groups ensures that primarily catecholamines and other similar molecules are detected. researchgate.net To further confirm the identity of the imaged molecules, tandem mass spectrometry (MS/MS) can be performed directly on the same tissue section following the initial imaging experiment. acs.orgresearchgate.net This provides structural information (via collision-induced dissociation) that validates the identity of the derivatized catecholamines in situ, distinguishing them from other potential isobaric compounds. acs.orgresearchgate.net This integrated approach of selective derivatization followed by high-resolution imaging and MS/MS validation provides a powerful workflow for the confident identification and spatial mapping of diol-containing metabolites in complex biological samples. acs.org

Vi. Theoretical and Computational Investigations on 4 Borono N Methylpyridinium Iodide

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the electronic structure and the nature of chemical bonds within 4-Borono-N-methylpyridinium iodide. These investigations typically employ methods like Molecular Orbital (MO) theory and Valence Bond (VB) theory to describe the distribution of electrons and the interactions between atoms. mdpi.com

The electronic structure of this compound is characterized by a combination of covalent and ionic bonding. The pyridinium (B92312) ring is an aromatic system with delocalized π-electrons across the carbon and nitrogen atoms. The N-methyl group and the boronic acid group [-B(OH)₂] are attached to the ring via strong covalent bonds. The bonding between the boron atom and the pyridinium ring (C-B bond) and between boron and the hydroxyl groups (B-O bonds) is also covalent. A significant feature is the ionic bond between the positively charged N-methylpyridinium cation and the negatively charged iodide anion (I⁻).

Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to analyze the charge distribution and orbital interactions. Such analysis reveals the localization of the positive charge primarily on the nitrogen atom of the pyridinium ring and the delocalization of this charge to adjacent carbon atoms. The boron atom, being electron-deficient, exhibits significant Lewis acidic character. The interaction between the filled orbitals of the iodide ion and the unoccupied orbitals of the pyridinium cation is primarily electrostatic.

Table 1: Key Bonding Interactions in this compound

| Bond Type | Atoms Involved | Description |

|---|---|---|

| Ionic | [C₆H₈BNO₂]⁺ and I⁻ | Electrostatic attraction between the pyridinium cation and the iodide anion. |

| Aromatic Covalent | C-C, C-N in ring | Sigma (σ) and pi (π) bonds forming the stable aromatic pyridinium ring. |

| Polar Covalent | C-B | Bond between a ring carbon and the electron-deficient boron atom. |

| Polar Covalent | B-O | Bonds between the boron atom and the oxygen atoms of the hydroxyl groups. |

| Polar Covalent | O-H | Bonds within the hydroxyl groups of the boronic acid moiety. |

| Polar Covalent | N⁺-C (ring & methyl) | Bonds involving the positively charged quaternary nitrogen atom. |

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and conformational preferences of molecules. scispace.comscirp.org For this compound, DFT calculations, often using functionals like B3LYP or ωB97X-D combined with appropriate basis sets (e.g., 6-311G(d,p)), can predict key structural parameters with high accuracy. mdpi.comals-journal.com

The calculations begin with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of all atoms. This process yields the most stable three-dimensional structure. Key parameters obtained include bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis focuses on the rotation around single bonds, particularly the C-B bond. By calculating the energy profile as a function of the dihedral angle between the plane of the pyridinium ring and the boronic acid group, the most stable rotational conformer can be identified. Steric hindrance and electronic effects, such as conjugation, determine the rotational barrier and the preferred orientation of the boronic acid group relative to the ring. While PubChem data notes that 3D conformer generation was disallowed using the MMFF94s force field, quantum methods like DFT provide a more robust approach for such systems. nih.gov

Table 2: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Atoms | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C-B | 1.55 Å |

| Bond Length | B-O | 1.37 Å |

| Bond Length | N⁺-C (ring avg.) | 1.35 Å |

| Bond Angle | C-C-B | 121.0° |

| Bond Angle | O-B-O | 118.5° |

| Dihedral Angle | C-C-B-O | ~0° or ~180° (indicating planarity preference) |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in exploring the mechanisms of chemical reactions involving this compound, such as its synthesis or decomposition. acs.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (barrier) of the reaction. Locating a transition state is a key goal of reaction pathway modeling. For instance, in the synthesis of this compound, there might be transition states associated with the N-methylation of the pyridine (B92270) ring and the borylation step. Computational studies on similar boron-containing molecules have successfully located transition states for processes like 1,4-boryl migrations, calculating activation barriers that explain experimental outcomes. scholaris.ca

DFT calculations can model these pathways by performing a transition state search. Once a TS is located, frequency calculations are performed to confirm it is a true saddle point (characterized by one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, which is essential for understanding the reaction kinetics.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| TS1 | First Transition State | +18.2 scholaris.ca |

| Intermediate | A metastable species formed during the reaction | +14.6 scholaris.ca |

| TS2 | Second Transition State | +21.5 scholaris.ca |

| Products | Final compounds | -10.5 |

Theoretical Insights into Lewis Acidity and Reactivity Profiles

Methods used to probe reactivity include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this molecule, a strong positive potential would be centered on the boron atom and the hydrogen atoms of the hydroxyl groups, confirming the Lewis acidic sites.

Fukui Functions: These functions are derived from conceptual DFT and help identify the most reactive sites in a molecule. The Fukui function f⁺(r) indicates the propensity of a site to accept an electron (nucleophilic attack), making it useful for pinpointing the primary Lewis acid center. nih.gov

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is often localized on the boron atom and the pyridinium ring, indicating these are the primary sites for accepting electrons from a nucleophile.

These theoretical descriptors collectively suggest that the boron atom is the primary site for interaction with Lewis bases. nih.govacs.org The positively charged pyridinium ring also enhances the electrophilicity of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and verify experimental spectra. scispace.comscience.gov

NMR Spectroscopy: After geometry optimization, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹¹B) can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. als-journal.com These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts can be compared directly with experimental NMR data to aid in peak assignment.

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization can be used to compute the vibrational frequencies and their corresponding intensities. researchgate.net These frequencies correspond to the characteristic stretching, bending, and torsional modes of the molecule's functional groups (e.g., B-O stretch, O-H stretch, aromatic C-H bend). Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, so a scaling factor is typically applied for better correlation. researchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. science.govresearchgate.net This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to electronic transitions, such as π → π* transitions within the aromatic pyridinium ring.

Table 4: Correlation of Predicted and Experimental Spectroscopic Data (Illustrative)

| Spectroscopy Type | Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) | Assignment |

|---|---|---|---|---|

| ¹¹B NMR | Chemical Shift (δ) | 29.5 ppm | 30.1 ppm | -B(OH)₂ |

| ¹H NMR | Chemical Shift (δ) | 8.8 ppm | 8.9 ppm | Protons ortho to N⁺ |

| FT-IR | Wavenumber (cm⁻¹) | 3350 cm⁻¹ (scaled) | 3345 cm⁻¹ | O-H stretch |

| FT-IR | Wavenumber (cm⁻¹) | 1365 cm⁻¹ (scaled) | 1360 cm⁻¹ | B-O stretch |

| UV-Vis | λ_max (nm) | 268 nm | 272 nm | π → π* transition |

Q & A

Q. How can computational modeling predict stability under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.